Cas no 503017-68-3 ((4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate)
(4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate
- SMR000354476
- SR-01000047181-1
- 503017-68-3
- AB00596902-02
- HMS2654C06
- SR-01000047181
- AKOS008909018
- CHEMBL1309575
- Z19818627
- MLS001018236
- Oprea1_840340
- EN300-15101546
-
- Inchi: 1S/C13H9Cl2NO2/c14-10-5-3-9(4-6-10)8-18-13(17)11-2-1-7-16-12(11)15/h1-7H,8H2
- InChI Key: QESJITPKJNLIIW-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)COC(C1C(=NC=CC=1)Cl)=O
Computed Properties
- Exact Mass: 281.0010339g/mol
- Monoisotopic Mass: 281.0010339g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 39.2Ų
(4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-15101546-1.0g |
(4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate |
503017-68-3 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-15101546-50mg |
(4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate |
503017-68-3 | 90.0% | 50mg |
$348.0 | 2023-09-27 | |
| Enamine | EN300-15101546-100mg |
(4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate |
503017-68-3 | 90.0% | 100mg |
$364.0 | 2023-09-27 | |
| Enamine | EN300-15101546-250mg |
(4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate |
503017-68-3 | 90.0% | 250mg |
$381.0 | 2023-09-27 | |
| Enamine | EN300-15101546-500mg |
(4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate |
503017-68-3 | 90.0% | 500mg |
$397.0 | 2023-09-27 | |
| Enamine | EN300-15101546-1000mg |
(4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate |
503017-68-3 | 90.0% | 1000mg |
$414.0 | 2023-09-27 | |
| Enamine | EN300-15101546-2500mg |
(4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate |
503017-68-3 | 90.0% | 2500mg |
$810.0 | 2023-09-27 | |
| Enamine | EN300-15101546-5000mg |
(4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate |
503017-68-3 | 90.0% | 5000mg |
$1199.0 | 2023-09-27 | |
| Enamine | EN300-15101546-10000mg |
(4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate |
503017-68-3 | 90.0% | 10000mg |
$1778.0 | 2023-09-27 |
(4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on (4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate
Recent Advances in the Study of (4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate (CAS: 503017-68-3)
In recent years, the compound (4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate (CAS: 503017-68-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its potential applications in drug discovery and development. The presence of both chlorophenyl and chloropyridine moieties in its structure suggests a high degree of reactivity and potential for interaction with various biological targets, making it a promising candidate for further investigation.
Recent studies have focused on elucidating the pharmacological properties of (4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate. One of the key findings is its potential as an inhibitor of specific enzymatic pathways involved in inflammatory and oncogenic processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant inhibitory activity against certain kinases that are overexpressed in cancer cells. The study utilized in vitro assays and molecular docking simulations to confirm the binding affinity and specificity of the compound, providing a solid foundation for future in vivo studies.
Another area of interest is the compound's role in the synthesis of more complex pharmaceutical agents. Researchers have explored its utility as a building block in the development of novel heterocyclic compounds, which are often central to the design of new drugs. A recent publication in Organic & Biomolecular Chemistry highlighted a synthetic route that employs (4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate as a key intermediate, leading to the production of compounds with enhanced bioactivity and reduced toxicity. This underscores the versatility of the molecule in medicinal chemistry.
Despite these promising developments, challenges remain in the optimization of (4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate for clinical use. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent advancements in computational chemistry and high-throughput screening technologies are expected to accelerate this process, enabling researchers to fine-tune the compound's properties for therapeutic applications.
In conclusion, (4-chlorophenyl)methyl 2-chloropyridine-3-carboxylate (CAS: 503017-68-3) represents a valuable scaffold in the realm of chemical biology and drug discovery. Ongoing research continues to uncover its multifaceted potential, from kinase inhibition to serving as a synthetic intermediate. As the scientific community delves deeper into its mechanisms and applications, this compound is poised to play a pivotal role in the development of next-generation therapeutics.
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